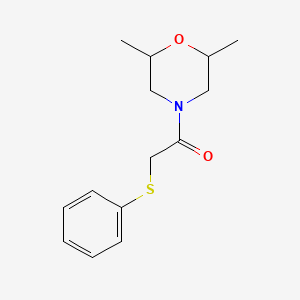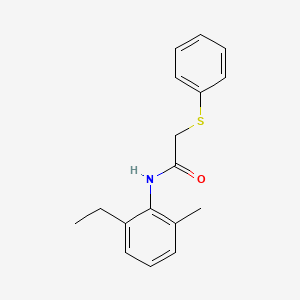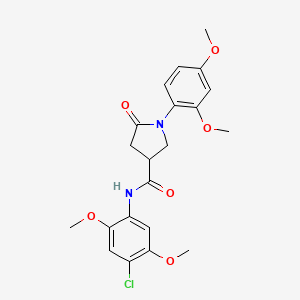
1-(2,6-Dimethylmorpholin-4-yl)-2-(phenylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE is an organic compound that features a morpholine ring substituted with methyl groups at the 2 and 6 positions, and a phenylsulfanyl group attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Substitution with Methyl Groups: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the ethanone moiety.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Aplicaciones Científicas De Investigación
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-ONE can be compared with similar compounds such as:
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)ETHAN-1-OL: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(PHENYLSULFANYL)PROPANE-1-ONE: The presence of an additional carbon in the alkyl chain can influence the compound’s physical properties and interactions with molecular targets.
Propiedades
Fórmula molecular |
C14H19NO2S |
|---|---|
Peso molecular |
265.37 g/mol |
Nombre IUPAC |
1-(2,6-dimethylmorpholin-4-yl)-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H19NO2S/c1-11-8-15(9-12(2)17-11)14(16)10-18-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Clave InChI |
ODCICFYWBXVLHA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11169721.png)
![N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11169736.png)
![2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B11169748.png)
![1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169754.png)
![4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11169763.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxypropanamide](/img/structure/B11169769.png)
![Furan-2-yl{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11169771.png)
![N-[(2-methoxyphenyl)methyl]-2-methylpentanamide](/img/structure/B11169778.png)

![4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169795.png)

![[2-(3,5-Dimethoxy-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11169813.png)
![N-benzyl-2-{[4-(isobutyrylamino)benzoyl]amino}-N-methylbenzamide](/img/structure/B11169819.png)
